molecular formula C14H13N3 B14534931 2-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine CAS No. 62366-09-0

2-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine

Cat. No.: B14534931
CAS No.: 62366-09-0
M. Wt: 223.27 g/mol
InChI Key: ALYLOIDQEUXVGG-UHFFFAOYSA-N
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Description

2-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The pyrazole ring is known for its biological activity, while the pyridine ring is a common structural motif in many drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine typically involves the cyclization of chalcones with hydrazine derivatives. One common method involves the reaction of 3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one with hydrazine hydrate under reflux conditions. The reaction is carried out in ethanol as a solvent, and the product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4,5-dihydro-1-phenylpyrazole: Similar structure but lacks the pyridine ring.

    2-(5-Phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Contains a quinoline ring instead of a pyridine ring.

    6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Features an imidazole ring in place of the pyridine ring

Uniqueness

The uniqueness of 2-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine lies in its dual-ring structure, combining the biological activity of the pyrazole ring with the chemical versatility of the pyridine ring. This combination enhances its potential as a multifunctional compound in various scientific and industrial applications .

Properties

CAS No.

62366-09-0

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(5-phenyl-3,4-dihydropyrazol-2-yl)pyridine

InChI

InChI=1S/C14H13N3/c1-2-6-12(7-3-1)13-9-11-17(16-13)14-8-4-5-10-15-14/h1-8,10H,9,11H2

InChI Key

ALYLOIDQEUXVGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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